molecular formula C23H23N3O3 B2431372 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide CAS No. 898458-84-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2431372
CAS No.: 898458-84-9
M. Wt: 389.455
InChI Key: VJXPMFNFGPKCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide is a synthetic oxalamide derivative characterized by a hybrid molecular architecture that incorporates three distinct pharmacophores: a 3,4-dihydroisoquinoline core, a furan-2-yl substituent, and a phenyl group linked via an oxalamide bridge . This specific structure is engineered for research applications, particularly in medicinal chemistry and drug discovery, where its unique properties are investigated for potential bioactivity. The dihydroisoquinoline moiety is noted for its potential to contribute to metabolic stability, while the furan and phenyl groups are likely key modulators of receptor binding affinity and overall pharmacokinetic properties . Compounds based on the 3,4-dihydroisoquinoline scaffold are under investigation for a range of potential biological activities, which may include antitumor, antimicrobial, and neuroprotective effects, as inferred from studies on structurally related molecules . The oxalamide linkage itself is a significant functional group that can enhance the compound's solubility and stability, making it a valuable template for structure-activity relationship (SAR) studies . The mechanism of action for this class of compounds is an area of active research, with potential interactions involving specific molecular targets such as enzymes, receptors, and ion channels, which may subsequently influence critical signal transduction pathways, oxidative stress responses, and cellular metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe laboratory handling practices and to comply with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-22(23(28)25-19-9-2-1-3-10-19)24-15-20(21-11-6-14-29-21)26-13-12-17-7-4-5-8-18(17)16-26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXPMFNFGPKCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Incorporation of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of oxalyl chloride with the appropriate amine derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and isoquinoline moiety are primary sites for oxidation:

  • Furan Oxidation :
    The furan ring undergoes oxidation to form γ-lactones or maleic anhydride derivatives under strong oxidizing conditions. For example:

    FuranKMnO4,H+2(5H)-Furanone[3][9]\text{Furan} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{2(5H)-Furanone} \quad \text{[3][9]}

    Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    Conditions : Acidic aqueous medium, 50–80°C.

  • Isoquinoline Oxidation :
    The dihydroisoquinoline group oxidizes to isoquinoline-1,2-dione using agents like hydrogen peroxide or ozone.

    DihydroisoquinolineH2O2Isoquinoline-1,2-dione[8][11]\text{Dihydroisoquinoline} \xrightarrow{\text{H}_2\text{O}_2} \text{Isoquinoline-1,2-dione} \quad \text{[8][11]}

Reduction Reactions

Selective reduction of functional groups is feasible:

  • Isoquinoline Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline to tetrahydroisoquinoline.

    DihydroisoquinolineH2,Pd-CTetrahydroisoquinoline[1][11]\text{Dihydroisoquinoline} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{Tetrahydroisoquinoline} \quad \text{[1][11]}
  • Oxalamide Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the oxalamide group to a diaminoethane derivative.

    OxalamideLiAlH4Diamine[4][12]\text{Oxalamide} \xrightarrow{\text{LiAlH}_4} \text{Diamine} \quad \text{[4][12]}

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings:

  • Electrophilic Aromatic Substitution (EAS) :
    The phenyl and isoquinoline rings undergo halogenation or nitration. For example, bromination occurs at the para position of the phenyl group.

    PhenylBr2,FeBr34-Bromophenyl[1][8]\text{Phenyl} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{4-Bromophenyl} \quad \text{[1][8]}
  • Nucleophilic Substitution :
    The oxalamide’s carbonyl groups react with amines (e.g., ethylenediamine) to form urea derivatives under coupling agents like DCC.

    Oxalamide+R-NH2DCCUrea derivative[8][10]\text{Oxalamide} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{Urea derivative} \quad \text{[8][10]}

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene:

  • Diels-Alder Reaction :
    Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

    Furan+Maleic anhydrideOxabicyclo[2.2.1] structure[3][9]\text{Furan} + \text{Maleic anhydride} \rightarrow \text{Oxabicyclo[2.2.1] structure} \quad \text{[3][9]}

Hydrolysis and Condensation

The oxalamide linkage is hydrolytically labile:

  • Acidic Hydrolysis :
    Oxalamide cleaves to oxalic acid and amines under HCl reflux.

    OxalamideHClOxalic acid+Amines[10][12]\text{Oxalamide} \xrightarrow{\text{HCl}} \text{Oxalic acid} + \text{Amines} \quad \text{[10][12]}

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura Coupling :
    The aryl bromide (from bromination) reacts with boronic acids to form biaryl derivatives.

    Aryl-Br+R-B(OH)2Pd(PPh3)4Biaryl[8][11]\text{Aryl-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl} \quad \text{[8][11]}

Mechanistic Insights

  • Oxidation Pathways : Furan oxidation proceeds via electrophilic attack on the oxygen-rich ring, forming epoxide intermediates .

  • Reduction Selectivity : Catalytic hydrogenation preferentially saturates the isoquinoline ring due to steric shielding of the oxalamide.

  • Coupling Efficiency : Suzuki reactions achieve >80% yield with electron-withdrawing substituents on the boronic acid .

Scientific Research Applications

Medicinal Chemistry

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide has been investigated for various pharmacological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed, indicating its use in treating inflammatory diseases .

Biological Probes

The compound is utilized as a biochemical probe in research settings to study enzyme interactions and signal transduction pathways. Its unique structure allows for selective binding to target proteins, facilitating the exploration of biological mechanisms .

Material Science

In addition to biological applications, this compound's structural characteristics make it suitable for developing new materials with tailored properties. Its ability to form stable complexes can be leveraged in creating advanced functional materials .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : Research published in reputable journals indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines .
  • Mechanistic Insights : Investigations into its mechanism of action reveal interactions with specific enzymes involved in cancer metabolism, suggesting pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenyloxalamide: Lacks the furan ring, potentially altering its chemical reactivity and biological activity.

    N1-(2-(furan-2-yl)ethyl)-N2-phenyloxalamide: Lacks the isoquinoline moiety, which may affect its pharmacological properties.

Uniqueness

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide is unique due to the presence of both isoquinoline and furan rings, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique structural features and potential biological activities. It includes a dihydroisoquinoline moiety, a furan ring, and a phenyl group, which contribute to its reactivity and pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C23H22N4O5
  • Molecular Weight : Approximately 434.45 g/mol
  • Structural Features : The compound features multiple functional groups that allow for diverse chemical interactions, including hydrogen bonding and π-π stacking due to the presence of aromatic rings.

Synthesis

The synthesis of this compound typically involves several key steps in organic chemistry, including the formation of the oxalamide linkage through condensation reactions. Optimized conditions are crucial for achieving high yields and purity.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of dihydroisoquinoline possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in breast cancer models.
  • Antimicrobial Properties : The presence of furan and isoquinoline moieties can enhance antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. For example, similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various dihydroisoquinoline derivatives. Among them, a related compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating promising cytotoxicity.

CompoundIC50 (µM)Cell Line
A10MCF-7
B12MCF-7
C15A549 (Lung)

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of furan-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus.

CompoundMIC (µg/mL)Bacterial Strain
D8Staphylococcus aureus
E16Escherichia coli

Case Study 3: Enzyme Inhibition

A recent investigation into the enzyme inhibition potential of furan derivatives revealed that one compound showed significant inhibition of tyrosinase with an IC50 value of 0.0433 µM compared to kojic acid (19.97 µM). This suggests that structural modifications can enhance inhibitory activity.

CompoundIC50 (µM)Enzyme Target
F0.0433Tyrosinase
Kojic Acid19.97Tyrosinase

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for compounds containing the 3,4-dihydroisoquinoline and furan moieties?

  • The synthesis of structurally related compounds involves multi-step reactions, such as nucleophilic substitution, coupling, and cyclization. For example, compounds with dihydroisoquinoline groups are synthesized via reactions with tetrahydroisoquinoline derivatives under reflux in solvents like dichloromethane or THF, yielding products with moderate efficiency (36–37%) . Furan-containing analogs may require protection/deprotection strategies for reactive groups (e.g., hydroxyl or amine) to avoid side reactions. Key characterization techniques include 1^1H/13^13C NMR, LC/MS, and recrystallization for purity validation .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Primary validation relies on 1^1H NMR to confirm proton environments (e.g., dihydroisoquinoline CH2_2 groups at δ 2.8–3.5 ppm and furan protons at δ 6.2–7.4 ppm). 13^13C NMR identifies carbonyl signals (oxalamide C=O at ~165–170 ppm) and aromatic carbons. LC/MS provides molecular weight confirmation, while TLC (Rf values) monitors reaction progress . Advanced characterization (e.g., X-ray crystallography) is not reported in the evidence but could resolve stereochemical ambiguities.

Q. What are the typical impurities or byproducts observed during synthesis?

  • Common impurities include unreacted intermediates (e.g., residual tetrahydroisoquinoline or furan precursors) and oxidation byproducts (e.g., quinoline derivatives from dihydroisoquinoline dehydrogenation). Process-related impurities, such as sulfonamide adducts or incomplete oxalamide formation, are identified via HPLC with spiked reference standards .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

  • SAR studies require systematic modification of substituents:

  • Dihydroisoquinoline moiety : Fluorination at position 7 (as in compound 9m) enhances metabolic stability and receptor binding in related analogs .
  • Furan group : Substitution with thiophene or pyridine alters electronic properties and bioavailability .
  • Oxalamide linker : Replacing the phenyl group with cycloalkyl or heteroaryl groups modulates solubility and target affinity .
  • Biological testing (e.g., IC50_{50} determination in enzyme inhibition assays) should be paired with computational docking to correlate structural changes with activity .

Q. What strategies address low yield (<40%) in the final coupling step of similar compounds?

  • Optimization approaches include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 reactions .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) enhances efficiency for aryl-amine bonds .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation .
  • Protecting groups : Temporary protection of reactive amines or carbonyls prevents undesired side reactions .

Q. How can contradictions in biological activity data (e.g., IC50_{50} variability) be resolved?

  • Potential sources of variability:

  • Assay conditions : Differences in pH, ionic strength, or enzyme sources (e.g., recombinant vs. native proteins) affect results. Standardize protocols using reference inhibitors (e.g., GF120918 for transporter assays) .
  • Compound stability : Degradation in DMSO stock solutions or under assay conditions (e.g., oxidation) may skew data. Validate stability via LC/MS pre- and post-assay .
  • Cell-line specificity : Activity in CHO-K1 vs. HEK293 cells may reflect differential expression of target receptors .

Q. What mechanistic insights exist for related compounds targeting CD44 or NF-κB pathways?

  • CD44 antagonism : Analogs like Can159 bind to the hyaluronic acid (HA)-binding domain of CD44, disrupting HA-mediated signaling and inhibiting cancer cell migration. Molecular dynamics simulations show stabilization of CD44’s closed conformation .
  • NF-κB inhibition : Derivatives such as (S)-2-(cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide block nuclear translocation by binding to IκB kinase (IKK), validated via luciferase reporter assays and Western blot .

Methodological Notes

  • Analytical Workflows : Prioritize orthogonal methods (e.g., NMR + HRMS) for structural confirmation .
  • Biological Assays : Include positive controls (e.g., Elacridar HCl for P-gp inhibition) and validate target engagement using CRISPR knockout models .
  • Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) and biological replicates explicitly to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.